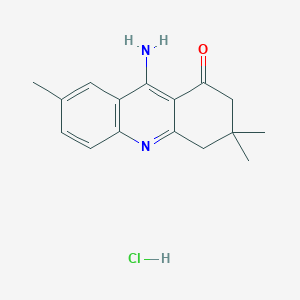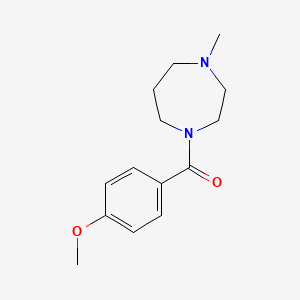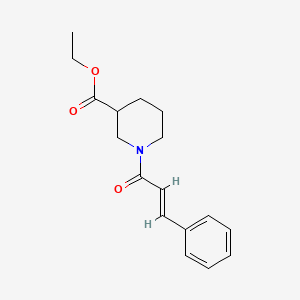
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as Tacrine, is a synthetic compound that has been used in scientific research for its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle movement, memory, and attention. By inhibiting acetylcholinesterase, Tacrine can increase the levels of acetylcholine in the brain, potentially improving cognitive function. In
Wirkmechanismus
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride works by inhibiting acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound is a reversible inhibitor, meaning that its effects are temporary and can be reversed once the drug is eliminated from the body.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in Alzheimer's patients, as measured by various cognitive tests such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). This compound has also been shown to increase the levels of acetylcholine in the brain, as measured by microdialysis studies in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in lab experiments is its well-established mechanism of action as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using this compound is its potential toxicity, particularly at high doses. This compound has been associated with hepatotoxicity, and its use has been limited due to this side effect.
Zukünftige Richtungen
There are several future directions for the study of 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. One direction is the development of safer and more effective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another direction is the study of this compound's effects on other physiological processes beyond acetylcholine, such as inflammation and oxidative stress. Finally, the use of this compound in combination with other drugs for the treatment of Alzheimer's disease is an area of ongoing research.
Synthesemethoden
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride can be synthesized by a multistep process starting from 2,6-dimethylaniline. The first step involves the reaction of 2,6-dimethylaniline with ethyl acetoacetate to form 3,3,7-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-2-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 3,3,7-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-2-one oxime. The oxime is then reduced with sodium borohydride to form this compound.
Wissenschaftliche Forschungsanwendungen
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been extensively studied for its potential as a treatment for Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder characterized by the progressive loss of cognitive function, memory, and behavior. It is believed that the reduction in acetylcholine levels in the brain is one of the contributing factors to the development of Alzheimer's disease. This compound, as an acetylcholinesterase inhibitor, can increase the levels of acetylcholine in the brain and potentially improve cognitive function in Alzheimer's patients.
Eigenschaften
IUPAC Name |
9-amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-9-4-5-11-10(6-9)15(17)14-12(18-11)7-16(2,3)8-13(14)19;/h4-6H,7-8H2,1-3H3,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWATVYRUVUJDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CC(CC(=O)C3=C2N)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)


![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)

![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)